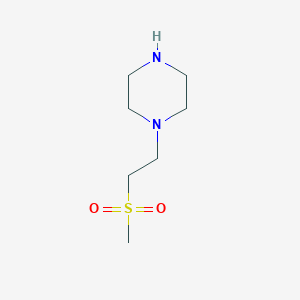

1-(2-(Methylsulfonyl)ethyl)piperazine

概要

説明

“1-(2-(Methylsulfonyl)ethyl)piperazine” is an organic compound with the molecular formula C7H16N2O2S . It has a molecular weight of 192.279 Da and is also known as 1-[2-(methylsulfonyl)ethyl]piperazine dihydrochloride .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H16N2O2S.2ClH/c1-12(10,11)7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H .Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis

“this compound” is a solid compound .科学的研究の応用

Adenosine A2B Receptor Antagonists Development

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were synthesized, leading to the discovery of adenosine A2B antagonists with subnanomolar affinity and high selectivity. Among them, compounds demonstrated significant potency and selectivity towards the A2B receptor, serving as promising leads for therapeutic applications targeting conditions mediated by the A2B adenosine receptor, such as inflammation and cancer. The study also introduced a new radioligand with subnanomolar affinity and subtype specificity for A2B receptors, providing a useful tool for receptor characterization and drug development (Borrmann et al., 2009).

Metabolic Pathway Elucidation of Novel Antidepressants

The metabolic pathways of Lu AA21004, a novel antidepressant, were investigated, revealing the involvement of multiple cytochrome P450 enzymes in its oxidative metabolism. The study provided valuable insights into the drug's metabolism, facilitating the development of safer and more effective therapeutic agents by understanding their metabolic profiles and potential drug-drug interactions (Hvenegaard et al., 2012).

Hyperbranched Polymer Synthesis for Advanced Materials

A novel approach for synthesizing hyperbranched polymers via polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone without catalysts was developed. This method yields polymers with a high degree of branching, soluble in water and various organic solvents, potentially useful for biomedical applications, drug delivery systems, and advanced material design (Yan & Gao, 2000).

5-HT(6) Serotonin Receptor Ligands for Cognitive Disorders

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones were identified with high binding affinities for 5-HT(6) receptor, suggesting their potential as therapeutic agents for treating cognitive disorders. These findings contribute to the development of new treatments for conditions like Alzheimer's disease and other neurodegenerative disorders (Park et al., 2011).

Anticancer Compound Development

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives exhibited antiproliferative effects against various human cancer cell lines, indicating their potential as anticancer agents. The study highlights the therapeutic promise of these compounds, especially in combating breast cancer (Mallesha et al., 2012).

作用機序

Safety and Hazards

The safety information for “1-(2-(Methylsulfonyl)ethyl)piperazine” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

将来の方向性

The future directions for “1-(2-(Methylsulfonyl)ethyl)piperazine” and other piperazine derivatives could involve further exploration of their synthesis methods and potential applications. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity , suggesting potential for future research and development in these areas.

特性

IUPAC Name |

1-(2-methylsulfonylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-12(10,11)7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIYSVWSRPUAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1636799.png)

![5-Amino-2-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl cyanide](/img/structure/B1636801.png)

![1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1636837.png)

![3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B1636843.png)